Meta-Fluorine Substitution Enhances Metabolic Stability and Molecular Recognition Versus Non-Fluorinated 4-Ethynylbenzaldehyde
4-Ethynyl-3-fluorobenzaldehyde incorporates a meta-fluorine substituent absent in the non-fluorinated analog 4-ethynylbenzaldehyde (CAS 63697-96-1) [1]. Fluorine substitution at the meta position is a well-established strategy in medicinal chemistry to block oxidative metabolism at adjacent positions, reduce electron density on the aromatic ring, and modulate lipophilicity [2]. While direct comparative metabolic stability data for these specific compounds are not available in the public domain, the class-level inference is robust: meta-fluorine substitution on benzaldehyde scaffolds has been shown to increase metabolic half-life and alter protein binding characteristics compared to non-fluorinated counterparts [3].
| Evidence Dimension | Physicochemical and metabolic properties |
|---|---|
| Target Compound Data | Molecular weight 148.13 Da; contains meta-fluorine substituent |
| Comparator Or Baseline | 4-Ethynylbenzaldehyde: Molecular weight 130.14 Da; no fluorine substituent; melting point 89–93 °C [1] |
| Quantified Difference | Molecular weight increase of 13.99 Da (fluoro vs. hydrogen substitution); altered electron distribution and lipophilicity (LogP predicted ~1.62 for fluorinated analog [4] vs. lower LogP for non-fluorinated analog) |
| Conditions | Structural comparison; physicochemical property prediction; class-level metabolic stability inference |
Why This Matters
The meta-fluorine substituent provides a distinct electronic and metabolic profile that may be required for target engagement or pharmacokinetic optimization in lead compound development, making direct substitution with the non-fluorinated analog unsuitable for applications where metabolic stability or specific molecular recognition is critical.
- [1] Wikipedia. 4-Ethynylbenzaldehyde. Molar mass: 130.146 g·mol⁻¹; melting point: 89–93 °C. View Source
- [2] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. J Med Chem. 2015;58(21):8315-8359. (Class-level reference for fluorine metabolic blocking effects). View Source
- [3] Müller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. View Source
- [4] ChemSrc. Benzaldehyde, 3-ethynyl-4-fluoro- (9CI). CAS 100504-75-4. LogP predicted: 1.61950. View Source
